molecular formula C9H8OS3 B12625240 5-(2,5-Dimethylfuran-3-yl)-3H-1,2-dithiole-3-thione CAS No. 918503-96-5

5-(2,5-Dimethylfuran-3-yl)-3H-1,2-dithiole-3-thione

Cat. No.: B12625240
CAS No.: 918503-96-5
M. Wt: 228.4 g/mol
InChI Key: YXUWSJOHCSSRPU-UHFFFAOYSA-N
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Description

5-(2,5-Dimethylfuran-3-yl)-3H-1,2-dithiole-3-thione is an organic compound that belongs to the class of dithiolethiones This compound is characterized by the presence of a furan ring substituted with two methyl groups and a dithiolethione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-Dimethylfuran-3-yl)-3H-1,2-dithiole-3-thione typically involves the reaction of 2,5-dimethylfuran with sulfur-containing reagents under specific conditions. One common method involves the use of Lawesson’s reagent, which facilitates the introduction of the dithiolethione moiety. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation and other side reactions. The reaction mixture is heated to a specific temperature, often around 100-150°C, and the progress of the reaction is monitored using techniques such as thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Purification steps such as recrystallization or column chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-Dimethylfuran-3-yl)-3H-1,2-dithiole-3-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the dithiolethione moiety to dithiol or thiol groups.

    Substitution: The furan ring can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic reagents like bromine (Br₂) or alkyl halides are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dithiol or thiol derivatives.

    Substitution: Halogenated or alkylated furan derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(2,5-Dimethylfuran-3-yl)-3H-1,2-dithiole-3-thione involves its interaction with various molecular targets and pathways:

    Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

    Anti-inflammatory Effects: It may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

    Anticancer Activity: The compound can induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Acetyl-2,5-dimethylfuran: A related compound with a similar furan ring structure but different functional groups.

    2,5-Dimethylfuran: A simpler compound with only the furan ring and methyl groups, lacking the dithiolethione moiety.

Uniqueness

5-(2,5-Dimethylfuran-3-yl)-3H-1,2-dithiole-3-thione is unique due to its combination of a furan ring and a dithiolethione moiety, which imparts distinct chemical and biological properties

Properties

CAS No.

918503-96-5

Molecular Formula

C9H8OS3

Molecular Weight

228.4 g/mol

IUPAC Name

5-(2,5-dimethylfuran-3-yl)dithiole-3-thione

InChI

InChI=1S/C9H8OS3/c1-5-3-7(6(2)10-5)8-4-9(11)13-12-8/h3-4H,1-2H3

InChI Key

YXUWSJOHCSSRPU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(O1)C)C2=CC(=S)SS2

Origin of Product

United States

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